MGCD-265 - 875337-44-3

MGCD-265

Catalog Number: EVT-287565
CAS Number: 875337-44-3
Molecular Formula: C26H20FN5O2S2
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[[3-fluoro-4-[[2-(1-methyl-4-imidazolyl)-7-thieno[3,2-b]pyridinyl]oxy]anilino]-sulfanylidenemethyl]-2-phenylacetamide is a member of thioureas.
Source and Classification

Glesatinib is classified as an antineoplastic agent due to its ability to inhibit tumor growth by interfering with signaling pathways that promote cancer cell proliferation and survival. It was initially developed by the pharmaceutical company Mirati Therapeutics and has been evaluated in multiple clinical trials for its efficacy against solid tumors, particularly those exhibiting aberrant MET and AXL signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of MGCD-265 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific proprietary methods may not be disclosed publicly, general approaches in synthesizing similar compounds often include:

  1. Formation of Aryl Halides: Utilizing halogenation techniques to introduce halide groups onto aromatic rings.
  2. Amidation Reactions: Coupling carboxylic acids with amines to form amides, which are critical components in the structure of glesatinib.
  3. Cyclization: Employing cyclization techniques to form heterocyclic structures that contribute to the compound's biological activity.

These methods are designed to ensure high purity and yield, which are crucial for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of MGCD-265 is characterized by a complex arrangement of functional groups that enhance its inhibitory activity against target kinases. Its chemical formula is C23H30N4O5S, and it has a molecular weight of approximately 462.58 g/mol. The structure features:

  • Multiple aromatic rings
  • Amide linkages
  • Sulfonamide groups

These structural elements are essential for its binding affinity to receptor tyrosine kinases, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

MGCD-265 undergoes various chemical reactions within biological systems, primarily involving:

  1. Binding Interactions: The compound binds to the active sites of MET and AXL receptors, inhibiting their kinase activity.
  2. Metabolic Transformations: In vivo metabolism may involve oxidation or conjugation reactions that modify the compound for elimination from the body.
Mechanism of Action

Process and Data

The mechanism of action of MGCD-265 involves the inhibition of receptor tyrosine kinases, specifically targeting MET and AXL pathways. By blocking these receptors, glesatinib disrupts downstream signaling cascades that promote cell proliferation, survival, and metastasis. This inhibition leads to:

  • Decreased cellular proliferation
  • Induction of apoptosis in cancer cells
  • Overcoming resistance mechanisms associated with other therapies such as epidermal growth factor receptor inhibitors .

Clinical studies have demonstrated that combination therapies involving MGCD-265 can enhance antitumor efficacy compared to monotherapy approaches .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MGCD-265 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a range typical for similar organic compounds.

These properties influence its formulation in drug delivery systems designed for optimal bioavailability .

Applications

Scientific Uses

MGCD-265 has significant applications in cancer research and treatment strategies:

  1. Clinical Trials: It has been evaluated in various Phase I clinical trials assessing its safety and efficacy when combined with other chemotherapeutics.
  2. Research Tool: As a potent inhibitor of MET and AXL, glesatinib serves as a valuable tool in preclinical studies aimed at understanding cancer biology and resistance mechanisms.
  3. Combination Therapy: Its use in combination with other agents like erlotinib or docetaxel highlights its potential to enhance treatment outcomes in patients with advanced solid tumors .
Molecular Mechanisms of Action

Tyrosine Kinase Inhibition Profiles and Selectivity

ATP-Competitive Binding Dynamics to c-Met/VEGFR Isoforms

MGCD-265 (glesatinib) functions as a type II ATP-competitive inhibitor, binding to the inactive conformation of tyrosine kinases. This binding occurs at the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive state. The compound exhibits potent activity against c-Met (IC₅₀ = 29 nM) and VEGFR2 (IC₅₀ = 10 nM), with similar efficacy against VEGFR1 (IC₅₀ = 3 nM) and VEGFR3 (IC₅₀ = 4 nM) [1] [6]. Its binding dynamics are characterized by high-affinity interactions with key residues in the catalytic cleft, including Lys1110 and Asp1222 in c-Met, which disrupts ATP hydrolysis and subsequent autophosphorylation [2].

Table 1: Kinase Inhibition Profile of MGCD-265

Target KinaseIC₅₀ (nM)Biological Role
c-Met29Pro-metastatic signaling
VEGFR13Angiogenesis, cell migration
VEGFR210Primary angiogenesis regulator
VEGFR34Lymphangiogenesis
RON1Invasive growth
Tie-24Vascular remodeling

Structural Determinants of Multi-Target Inhibition

The thieno[3,2-b]pyridine scaffold of MGCD-265 enables broad-spectrum kinase inhibition by accommodating structural variations across kinase domains. Critical interactions include:

  • Hydrogen bonding between the imidazole group and hinge residues (e.g., Met1160 in c-Met)
  • Van der Waals contacts with hydrophobic pockets in VEGFR2 (Ile1045, Leu887)
  • Sulfonamide moiety penetration into the deep hydrophobic pocket of RON, enhancing selectivity [1] [7] [6]This structural plasticity allows simultaneous targeting of c-Met, VEGFR1/2/3, RON, and Tie-2—kinases implicated in overlapping oncogenic pathways. Molecular dynamics simulations reveal that MGCD-265’s flexibility permits adaptive binding to divergent active sites, a key advantage over rigid inhibitors [7].

Downstream Signaling Pathway Modulation

Suppression of MET-Driven Oncogenic Signaling

MGCD-265 disrupts MET-dependent signal transduction by inhibiting phosphorylation of downstream effectors:

  • Erk1/2: Suppression reduces proliferation in gallbladder cancer (GBC-SD cells), with 70% inhibition at 100 nM [1]
  • Akt: Downregulation induces apoptosis via caspase-3/PARP cleavage, observed in xenograft models
  • Stat3: Inhibition blocks transcriptional activation of survival genes (e.g., Bcl-xL)
  • Fak: Phosphorylation reduction decreases cell adhesion/migration by >50% [1] [2]Transcriptomic analysis in gallbladder cancer models revealed 883 downregulated genes post-MGCD-265 treatment, enriched in pathways regulating cell cycle progression and extracellular matrix organization [1]. JMJD6—a histone demethylase linked to MET signaling—emerged as a key downregulated node, corroborating the compound’s ability to reverse MET-driven transcriptomic reprogramming [1].

Table 2: Downstream Signaling Effects of MGCD-265

Effector PathwayBiological ConsequenceExperimental Evidence
Erk/AktCell cycle arrest (G1/S phase)Dose-dependent cyclin D1/CDK4 downregulation
Stat3Apoptosis inductionCleaved caspase-3 elevation in vitro
Fak/SrcImpaired migration/invasionReduced MMP2/MMP14 expression
JMJD6 axisEpigenetic reprogrammingTranscriptomic suppression in PDX models

Angiogenesis Inhibition via VEGF Receptor Cross-Talk

MGCD-265 exerts anti-angiogenic effects through dual mechanisms:

  • Direct VEGFR2 blockade: Reduces endothelial cell proliferation (IC₅₀ = 0.86 nM in HUVECs) by inhibiting VEGF-induced phosphorylation [6]
  • c-Met/VEGFR cross-talk disruption: Attenuates VEGF secretion in tumor cells, creating an anti-angiogenic feedback loop [1] [9]In lung cancer xenografts, MGCD-265 treatment decreased microvessel density by 60%–80%, surpassing single-target VEGFR inhibitors. This synergy arises from simultaneous targeting of tumor-derived VEGF (via VEGFR inhibition) and stromal HGF secretion (via c-Met blockade), effectively starving tumors of vascular support [6] [9].

Properties

CAS Number

875337-44-3

Product Name

MGCD-265

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide

Molecular Formula

C26H20FN5O2S2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265-analog; MGCD 265-analog; MGCD265-analog. Glesatinib-analog.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.